molecular formula C17H12ClNO3 B8733237 4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid

4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid

Cat. No.: B8733237
M. Wt: 313.7 g/mol
InChI Key: ICCTWPWDERZOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid is a useful research compound. Its molecular formula is C17H12ClNO3 and its molecular weight is 313.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]-1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12ClNO3/c18-15-6-5-10(9-19-15)7-11-8-14(17(21)22)16(20)13-4-2-1-3-12(11)13/h1-6,8-9,20H,7H2,(H,21,22)

InChI Key

ICCTWPWDERZOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)CC3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[(6-chloropyridin-3-yl)methyl]-1-methoxy-2-naphthoate (see Example 3, 0.200 g, 0.585 mmol) in 5 mL of dichloromethane at −78° C. was added boron tribromide (1.0 M in dichloromethane, 1.76 mL, 1.76 mmol) dropwise. After 1 hour, the reaction was warmed to 0° C., treated with 6 mL of MeOH and warmed to room temperature overnight. To this reaction was added hydrobromic acid (33% in acetic acid, 2.50 mL, 15.2 mmol) dropwise, and the mixture was heated to 65° C. for 60 hours. Addition hydrobromic acid (33% in acetic acid, 1.50 mL, 9.14 mmol) was added, and the reaction was heated to 90° C. for 4 hours, cooled to room temperature, azeotroped 2× with toluene, and concentrated in vacuo to provide 4-[(6-chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid that gave a mass ion (ES+) of 314.2 for [M+H]+.
Name
methyl 4-[(6-chloropyridin-3-yl)methyl]-1-methoxy-2-naphthoate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four

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